NSC 95397

Overview

Description

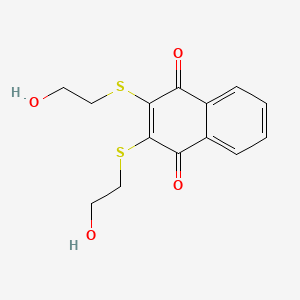

NSC 95397 (2,3-bis-[2-hydroxyethylsulfanyl]-[1,4]naphthoquinone) is a para-naphthoquinone-based small molecule initially identified as a selective inhibitor of Cdc25 dual-specificity phosphatases (Ki values: 32 nM for Cdc25A, 96 nM for Cdc25B, 40 nM for Cdc25C) . Subsequent studies revealed its potent inhibition of mitogen-activated protein kinase phosphatase-1 (MKP-1), a key regulator of MAPK signaling, leading to ERK1/2 activation, p21 upregulation, and caspase-3-mediated apoptosis in colon cancer cells . This compound demonstrates concentration-dependent cytotoxicity (IC₅₀: 9.9–18.6 µM in colon cancer cell lines) and synergizes with chemotherapy agents by overcoming MKP-1-mediated drug resistance .

Preparation Methods

The synthesis of NSC 95397 involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 2-mercaptoethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,3-bis[(2-hydroxyethyl)thio]-1,4-naphthoquinone. The compound is then purified through recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Chemical Reactions and Interactions

-

Inhibition of Cdc25 Phosphatases: NSC 95397 inhibits Cdc25A, Cdc25B, and Cdc25C with Ki values of 32, 96, and 40 nM, respectively . It displays 125 to 180-fold selectivity for Cdc25A over VH1-related dual-specificity phosphatase and protein tyrosine phosphatase 1b .

-

Reactions with Hydroxyl Derivatives: Researchers have synthesized hydroxyl derivatives of this compound, such as monohydroxyl-NSC 95397 (M-NSC) and dihydroxyl-NSC 95397 (D-NSC), to enhance its hydrophilic properties and cellular effects . These derivatives can be prepared by adding 2-mercaptoethanol to solutions of 5-hydroxy-1,4-naphthoquinone or 5,8-dihydroxy-1,4-naphthoquinone .

-

DNA Damage Response: NSC95397 treatment leads to an increase in γH2AX mean fluorescence intensity, a general marker of DNA damage . It also increases markers of single-stranded DNA lesions .

Key findings

-

Impact on Cell Cycle: this compound blocks the G2/M phase transition in cells .

-

Induction of Apoptosis: this compound induces apoptosis in colon cancer cells through the activation of caspase-dependent mechanisms . It increases the levels of cleaved caspase-9, -3, -7, and PARP .

-

Inhibition of Cell Proliferation: this compound reduces cell viability and inhibits the proliferation of colon cancer cell lines in a dose- and time-dependent manner .

-

Reversal of HIV-1 Latency: NSC95397 reactivates latent viral transcription and synergizes with other latency-reversing agents . It increases markers of DNA damage .

-

Eryptosis Induction: NSC-95397 triggers eryptosis, characterized by cell shrinkage and cell membrane scrambling, in erythrocytes . This effect is partly mediated by Ca2+ entry, oxidative stress, and ceramide production .

Data tables

Table 1: IC50 Values of this compound in Colon Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| SW480 | 9.9 |

| SW620 | 14.1 |

| DLD-1 | 18.6 |

Table 2: Synergy of NSC95397 with SAHA in Latency Reversal

| Cell Line | NSC95397 [uM] | SAHA [uM] | CI | Drug—Drug Effect |

|---|---|---|---|---|

| J-Lat 10.6 | 1.5 | 12.5 | 1.18 | Slight Antagonism |

| 1.5 | 5.0 | 0.64 | Synergism | |

| 1.5 | 1.0 | 0.59 | Synergism | |

| J-Lat 5A8 | 1.5 | 12.5 | 1.17 | Slight Antagonism |

| 1.5 | 5.0 | 0.89 | Slight Synergism | |

| 1.5 | 1.0 | 1.01 | Nearly Additive | |

| ACH-2 | 2.5 | 20.0 | 1.65 | Antagonism |

| 2.5 | 10.0 | 0.75 | Moderate Synergism | |

| 2.5 | 2.0 | 0.50 | Synergism | |

| 2.5 | 0.5 | 0.88 | Slight Synergism | |

| U1 | 2.5 | 20.0 | 3.91 | Strong Antagonism |

CI: Combination Index. CI < 1 indicates synergism, CI = 1 indicates additivity, and CI > 1 indicates antagonism.

Scientific Research Applications

Efficacy in Colon Cancer

Research has demonstrated that NSC 95397 effectively suppresses proliferation and induces apoptosis in various colon cancer cell lines, including SW480, SW620, and DLD-1. The compound exhibits dose-dependent effects, with half-maximal inhibitory concentrations (IC50) reported as follows:

| Cell Line | IC50 (μM) |

|---|---|

| SW480 | 9.9 |

| SW620 | 14.1 |

| DLD-1 | 18.6 |

The compound's effectiveness is attributed to its ability to regulate cell-cycle-related proteins such as p21 and caspases, leading to reduced cell viability and anchorage-independent growth .

Targeting CtBP

This compound has also been identified as an inhibitor of the carboxyl-terminal binding protein (CtBP), which is overexpressed in many cancers. By disrupting the interaction between CtBP and its transcriptional partners, this compound may enhance apoptosis and inhibit tumorigenesis . This dual action—targeting both MKP-1 and CtBP—underscores its potential as a multifaceted therapeutic agent.

Latency-Reversing Agent

Recent studies have identified this compound as a novel latency-reversing agent for HIV-1. In medium-throughput screening of over 4,250 compounds, this compound was shown to reactivate latent viral transcription without significant cytotoxicity to host cells . This property could be pivotal in developing strategies to purge latent HIV reservoirs in infected individuals.

Colon Cancer Treatment

In a detailed study involving colon cancer cell lines, treatment with this compound resulted in significant reductions in cell viability over time. The study highlighted that SW480 cells were particularly sensitive to the compound's effects compared to other lines . The results suggest that this compound could be integrated into therapeutic regimens for patients with resistant forms of colon cancer.

HIV Latency Reactivation

Another case study demonstrated the effectiveness of this compound in reactivating latent HIV-1 in J-Lat cell lines, which are engineered to model latent infection. The compound successfully stimulated viral expression, indicating its potential utility in HIV cure strategies .

Mechanism of Action

NSC 95397 exerts its effects by inhibiting the catalytic activity of cdc25 dual-specificity phosphatases. These phosphatases are responsible for dephosphorylating cyclin-dependent kinases, which are essential for cell cycle progression. By inhibiting cdc25 phosphatases, this compound prevents the activation of cyclin-dependent kinases, leading to cell cycle arrest at the G2/M phase. This inhibition also triggers apoptosis through the activation of caspases and the regulation of cell-cycle-related proteins such as p21 and cyclin-dependent kinases .

Comparison with Similar Compounds

Enzyme Inhibition Profiles

NSC 95397 is distinguished by its dual inhibition of Cdc25 and MKP-1. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Enzyme Inhibition Profiles

Cytotoxicity and Mechanisms

Table 2: Cytotoxicity in Cancer Models

Therapeutic Advantages and Limitations

This compound :

Hydroxyl Derivatives :

NSC 663284 :

- Broad phosphatase inhibition but induces reactive oxygen species (ROS), complicating therapeutic utility .

Biological Activity

NSC 95397 is a small molecule compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. This article delves into its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is a quinone-based compound with the molecular formula and a molecular weight of approximately 310.38 g/mol.

- Mechanism of Action : It primarily functions as an inhibitor of dual-specificity phosphatases, notably the Cdc25 family and mitogen-activated protein kinase phosphatase-1 (MKP-1). These enzymes are crucial in regulating cell cycle progression and signaling pathways associated with cell proliferation and survival in cancer cells .

Antitumor Efficacy

This compound has been extensively studied for its antitumor effects, particularly against colon cancer cell lines. Research indicates that it suppresses cell proliferation and induces apoptosis through several mechanisms:

-

Inhibition of Cell Proliferation :

- In studies involving colon cancer cell lines SW480, SW620, and DLD-1, this compound demonstrated a dose- and time-dependent reduction in cell viability. The half-maximal inhibitory concentrations (IC50) were found to be 9.9 μM for SW480, 14.1 μM for SW620, and 18.6 μM for DLD-1 cells .

- The compound also inhibited anchorage-independent growth, suggesting its potential to prevent tumorigenesis .

-

Induction of Apoptosis :

- This compound promotes apoptosis by enhancing the expression of pro-apoptotic factors such as p21 and activating caspase-3 via ERK1/2 signaling pathways. This was evidenced by increased caspase activity in treated cells .

- The apoptotic effect was confirmed through various assays including MTT assays for cell viability and Western blot analyses to assess protein expression levels related to apoptosis .

Inhibition of Protein Interactions

This compound has been identified as an effective disruptor of protein-protein interactions involving the Carboxyl-terminal binding protein (CtBP), which is often overexpressed in cancers. By inhibiting the CtBP-E1A interaction, this compound can potentially reverse transcriptional repression associated with tumor progression .

Study on Colon Cancer Cell Lines

A comprehensive study assessed the effects of this compound on three colon cancer cell lines:

| Cell Line | IC50 (μM) | Effect on Proliferation | Apoptosis Induction |

|---|---|---|---|

| SW480 | 9.9 | Significant inhibition | Yes |

| SW620 | 14.1 | Moderate inhibition | Yes |

| DLD-1 | 18.6 | Minimal inhibition | Yes |

The study concluded that this compound effectively reduces viability across multiple colon cancer cell lines while inducing apoptosis, highlighting its potential as a therapeutic agent against colorectal cancer .

Q & A

Basic Research Questions

Q. What are the primary biochemical targets of NSC 95397, and how are they experimentally validated?

this compound primarily inhibits Cdc25 dual-specificity phosphatases (A, B, C isoforms) and mitogen-activated protein kinase phosphatase-1 (MKP-1) . Validation involves:

- Kinetic assays : Measuring inhibition constants (Ki) for Cdc25 isoforms (Ki = 32 nM for Cdc25A, 96 nM for Cdc25B, 40 nM for Cdc25C) using recombinant enzymes .

- Cellular assays : Dose-response curves (IC50 = 22.3–125 nM for Cdc25 isoforms) in colon cancer cells (e.g., SW480, DLD-1) to link inhibition to anti-proliferative effects .

- Western blotting : Confirming downstream effects, such as ERK1/2 phosphorylation due to MKP-1 inhibition .

Q. How can researchers evaluate this compound's effects on cancer cell viability and apoptosis?

Use dose- and time-dependent assays with the following methodologies:

- Cell viability assays : Treat cells (e.g., SW480, DLD-1) with this compound (0–20 µM) and measure survival via MTT or similar assays. Dose-response curves reveal IC50 values (~10–20 µM for colon cancer cells) .

- Time-course experiments : Monitor apoptosis markers (e.g., cleaved caspase-3) over 24–48 hours to assess kinetics of cell death induction .

- Flow cytometry : Quantify cell cycle arrest (G1/S or G2/M phases) using propidium iodide staining, correlating with Cdc25 inhibition .

Advanced Research Questions

Q. How can researchers analyze this compound's inhibitory kinetics across structurally diverse enzyme families (e.g., PADs vs. Cdc25)?

this compound exhibits divergent selectivity profiles:

- PAD isoforms : Kinetic parameters (k_inact/Ki) vary significantly (e.g., 175 M⁻¹ min⁻¹ for PAD1 vs. 4530 M⁻¹ min⁻¹ for PAD4). Use pre-steady-state kinetics to differentiate covalent vs. non-covalent inhibition mechanisms .

- Cdc25 phosphatases : Competitive inhibition assays with pNPP substrates validate specificity. Compare inhibition constants (Ki) across isoforms to prioritize targets .

- Structural modeling : Overlay this compound's structure with enzyme active sites (e.g., PAD4 vs. Cdc25B) to rationalize selectivity differences .

Q. What experimental strategies address contradictions in this compound's isoform-specific activity data?

For example, this compound shows higher potency for PAD3 (k_inact/Ki = 9150 M⁻¹ min⁻¹) than PAD2 (1600 M⁻¹ min⁻¹) but stronger Cdc25A inhibition (Ki = 32 nM):

- Enzyme source standardization : Use recombinant enzymes from identical expression systems to minimize variability .

- Orthogonal assays : Pair kinetic data (e.g., k_inact/Ki) with cellular target engagement assays (e.g., thermal shift assays for PADs ).

- Proteomic profiling : Identify off-target interactions via chemical proteomics in relevant cell lines .

Q. How can researchers optimize this compound's specificity for Cdc25 over redox-sensitive off-target effects?

this compound’s quinone structure may induce redox cycling, confounding results:

- Redox controls : Include antioxidants (e.g., NAC) in viability assays to distinguish enzymatic inhibition from ROS-mediated toxicity .

- Analog comparison : Test hydroxylated derivatives (e.g., dihydroxyl-NSC 95397) with enhanced Cdc25 affinity (lower IC50) and reduced redox activity .

- Mutagenesis studies : Engineer Cdc25 catalytic mutants (e.g., Cys → Ser) to confirm direct inhibition vs. indirect redox effects .

Q. What methodologies validate this compound's target engagement in complex cellular models?

Beyond biochemical assays:

- Cellular thermal shift assays (CETSA) : Monitor stabilization of Cdc25 or MKP-1 upon this compound treatment to confirm binding .

- siRNA rescue experiments : Knock down Cdc25 or MKP-1 and assess if this compound’s effects (e.g., ERK1/2 activation) are abrogated .

- Phospho-proteomics : Map phosphorylation changes (e.g., Cdks, ERK1/2) to link inhibition to downstream signaling .

Q. How can researchers reconcile this compound's dual roles in apoptosis induction and paradoxical cell survival signals?

this compound upregulates CD44+/CD24+EpCAM+ cancer stem cells in some models while inducing apoptosis in others:

- Context-dependent assays : Compare effects across cell types (e.g., MCF-7 vs. MDA-MB-231) under varying microenvironments (hypoxia, serum starvation) .

- Single-cell RNA-seq : Resolve heterogeneous responses to this compound within cell populations .

- Pathway inhibition : Combine this compound with ERK1/2 inhibitors to dissect pro-survival vs. pro-apoptotic signaling .

Q. What integrative approaches explore this compound's impact on inflammasome pathways (e.g., NLRP3)?

In ulcerative colitis models, this compound reverses protective effects of PR extract on NLRP3/caspase-1:

- qPCR/Western blotting : Measure NLRP3, ASC, and caspase-1 expression in this compound-treated colonic tissues .

- Cytokine profiling : Quantify IL-1β and IL-18 release via ELISA to assess inflammasome activation .

- Genetic models : Use NLRP3-knockout mice to isolate this compound’s MKP-1-dependent vs. inflammasome-specific effects .

Q. Methodological Notes

Properties

IUPAC Name |

2,3-bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4S2/c15-5-7-19-13-11(17)9-3-1-2-4-10(9)12(18)14(13)20-8-6-16/h1-4,15-16H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAASHDQFQDDECQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SCCO)SCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294236 | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93718-83-3 | |

| Record name | 2,3-Bis(2-hydroxyethylthio)-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93718-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 95397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093718833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 93718-83-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Bis(2-hydroxyethylsulfanyl)naphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.